ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of ETHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Chromene Core: This step involves the cyclization of salicylaldehyde derivatives with ethyl acetoacetate under acidic or basic conditions to form the chromene ring.
Introduction of the Cyclopenta[b]thiophene Moiety: This is achieved through a series of reactions including halogenation, cyclization, and thiophene ring formation.
Amidation and Esterification:
Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functionalities, leading to the formation of new derivatives.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.
Scientific Research Applications
ETHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases such as cancer and infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
ETHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other chromene and thiophene derivatives:
Chromene Derivatives: Compounds like 4H-chromene-4-one and 2H-chromene-2-one share the chromene core but differ in their substitution patterns and biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylate and thiophene-3-carboxylate have similar thiophene rings but lack the chromene moiety, leading to different chemical and biological properties.
Properties
Molecular Formula |
C22H21NO5S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO5S/c1-4-27-22(26)18-13-6-5-7-17(13)29-21(18)23-20(25)16-10-15(24)14-9-11(2)8-12(3)19(14)28-16/h8-10H,4-7H2,1-3H3,(H,23,25) |
InChI Key |
OXUFJFKDKXHVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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